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Compound of Interest

Compound Name:

1-(2-

Methoxyphenyl)tricyclo(3.3.1.13,7)

decane

CAS No.: 43109-77-9

Cat. No.: B123237

Get Quote

Executive Summary: The "Lipophilic Bullet"
The adamantane scaffold (

) is a diamondoid cage structure characterized by high lipophilicity, thermal stability, and steric
bulk. In drug development, it is rarely a passive carrier; it acts as a "lipophilic bullet," driving
pharmacophores across the blood-brain barrier (BBB) and locking small molecules into
hydrophobic pockets within transmembrane proteins.

This guide deconstructs the mechanism of action (MoA) of adamantane derivatives across

three distinct therapeutic axes:

Neurology: Uncompetitive NMDA receptor antagonism (Memantine).[1][2]

Virology: M2 proton channel blockade (Amantadine).[3][4]

Metabolic Disease: DPP-4 enzyme inhibition (Vildagliptin).
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Neurological Mechanism: Uncompetitive NMDA
Receptor Antagonism[1][2][5][6]
The clinical success of Memantine (and to a lesser extent, Amantadine) in Alzheimer’s and

Parkinson’s disease relies on a paradox: blocking a receptor that is essential for learning (LTP)

without disrupting physiological transmission. This is achieved through uncompetitive, open-

channel blockade.[5][6]

The Kinetic Trap (Trapping Block)
Unlike competitive antagonists that bind the agonist site (glutamate/glycine), adamantane

derivatives bind inside the ion channel pore.[7] Crucially, they can only enter the pore when the

channel is open.

Physiological State: Brief bursts of glutamate open the channel.

blocks the pore but is quickly expelled by depolarization. Memantine, due to its rapid off-rate
(

), leaves the channel alongside

, allowing normal synaptic transmission.

Pathological State (Excitotoxicity): Chronic, low-level glutamate release keeps channels

open. The membrane remains partially depolarized, preventing

re-block. Memantine enters the open pore and binds to the "deep site" (near the Selectivity
Filter), effectively "plugging" the channel and preventing

overload.

Structural Binding Determinants
The adamantane cage binds to a hydrophobic pocket formed by the transmembrane domains

of the GluN1 and GluN2 subunits.

Key Residues: The methyl groups of Memantine interact with Ala645 (GluN1) and Ala644

(GluN2B).[8]
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Selectivity: The cage size fits perfectly into the vestibule, whereas larger blockers (e.g., MK-

801) bind too tightly (slow

), causing psychotomimetic side effects (hallucinations) by blocking physiological signals.

Visualization: The Kinetic Model
The following diagram illustrates the "Trapping Block" mechanism where the drug requires

agonist binding to enter the channel.[7]
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Caption: Kinetic state transitions of the NMDA receptor. Memantine requires the Open state to

bind (Uncompetitive) and can be trapped inside the pore upon gate closure.

Virological Mechanism: Influenza A M2 Channel
Blockade[10]
Amantadine and Rimantadine target the M2 viroporin, a tetrameric proton channel essential for

viral uncoating.[3][9]

The Proton Relay Interruption
The M2 channel acidifies the viral interior within the endosome, triggering the dissociation of

ribonucleoproteins (RNPs).

The Gate: The channel is gated by Trp41.[4]
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The Sensor:His37 acts as the pH sensor.[4][10] At low pH, His37 becomes protonated,

repelling neighboring histidines and opening the Trp41 gate.[9]

The Block: The adamantane cage binds in the N-terminal lumen of the pore.[10] It sterically

occludes the channel and stabilizes the closed conformation of the His37 cluster, preventing

proton conductance.

Resistance (The S31N Mutation)
The primary binding site centers around Ser31. In resistant strains (now >99% of circulating

flu), Serine is replaced by Asparagine (S31N). The bulkier Asparagine side chain protrudes into

the pore, sterically hindering adamantane binding while still allowing proton transport.

Metabolic Mechanism: DPP-4 Inhibition[12][13]
In Vildagliptin, the adamantane moiety is not the primary catalytic inhibitor but serves as a

critical structural anchor.

Target: Dipeptidyl Peptidase-4 (DPP-4), an enzyme that degrades incretins (GLP-1).[11][12]

Mechanism: Vildagliptin is a substrate-like inhibitor. The cyanopyrrolidine group forms a

covalent imidate adduct with the catalytic Serine of DPP-4.

Role of Adamantane: The bulky adamantane group fills the S2 hydrophobic subsite of the

enzyme. This tight hydrophobic fit improves potency and metabolic stability, extending the

half-life of the drug and allowing once/twice-daily dosing.

Comparative Data Summary
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Compound Primary Target
Mechanism
Type

Binding Site
Key Kinetic
Feature

Memantine NMDA Receptor
Uncompetitive

Antagonist

Ion Channel

Pore (Deep)

Fast

(Voltage-

dependent)

Amantadine Influenza M2 Channel Blocker
Pore Lumen

(Ser31)
Steric Occlusion

Vildagliptin DPP-4 Enzyme
Competitive

(Covalent)
S1/S2 Active Site

Hydrophobic S2

Anchor

P2X7

Antagonists*
P2X7 Receptor

Allosteric

Antagonist
Allosteric Pocket

Species-

selective (Rat vs

Human)

*Note: P2X7 antagonists (e.g., adamantane amides) are currently in research phases for

inflammatory diseases.

Experimental Protocols (Validation Workflows)
To validate these mechanisms, the following self-validating protocols are recommended.

Protocol A: NMDA Whole-Cell Patch Clamp (Memantine
Kinetics)
Objective: To demonstrate voltage-dependence and fast off-rate.

Cell Prep: Transfect HEK293 cells with GluN1/GluN2B plasmids. Add GFP cotransfection for

identification.

Solutions:

Extracellular (Mg-free): 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 0.2 mM

, 10

M Glycine (Co-agonist).
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Intracellular: 130 mM CsCl (blocks K+ channels), 10 mM HEPES, 10 mM EGTA.

Recording:

Establish Giga-seal and break in (Whole-cell mode).

Clamp voltage at -70 mV.

Application Protocol:

Step 1 (Baseline): Apply 100

M Glutamate (Rapid perfusion). Record inward current (

).

Step 2 (Block): Co-apply Glutamate + 10

M Memantine. Observe exponential decay of current to steady state (

).

Step 3 (Washout): Switch back to Glutamate alone.

Validation Criteria:

Voltage Dependence: Repeat at +40 mV. Memantine should not block effectively (due to

electrostatic repulsion from the pore).

Use-Dependence: Apply Memantine without Glutamate first. No block should be observed

upon subsequent Glutamate application (proves open-channel requirement).

Protocol B: M2 Channel TEVC (Two-Electrode Voltage
Clamp)
Objective: To measure proton current inhibition.

Expression: Inject Xenopus laevis oocytes with cRNA encoding Influenza A M2 protein.

Incubate 48h.
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Setup: Place oocyte in recording chamber. Impale with two agarose-cushioned glass

microelectrodes (0.5–1 M

).

Perfusion:

Resting: pH 7.5 Barth’s solution.

Activation: pH 5.5 Barth’s solution (Activates proton conductance).

Assay:

Clamp at -60 mV.

Perfuse pH 5.5 solution. Observe inward current (

).

Perfuse pH 5.5 + 100

M Amantadine.

Validation:

Wild-type M2 should show >80% current reduction.

Negative Control: S31N mutant M2 oocytes should show <10% reduction.

Emerging Research: P2X7 Receptor Antagonism
Recent studies utilize adamantane amides as antagonists for the P2X7 receptor, an ATP-gated

cation channel linked to inflammation (NLRP3 inflammasome activation).

Mechanism: Adamantane derivatives stabilize the closed state of the P2X7 channel,

preventing ATP-induced pore dilation and subsequent IL-1

release.
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Workflow: Validated via Dye Uptake Assays (Yo-Pro-1) where adamantane blockade

prevents the entry of large fluorescent dyes into ATP-stimulated macrophages.
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Caption: Adamantane-based inhibition of the P2X7-NLRP3 inflammatory axis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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